2-(5-methyl-1H-indol-1-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide
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Overview
Description
2-(5-methyl-1H-indol-1-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methyl-1H-indol-1-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Substitution with Methyl Group: The methyl group can be introduced via a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst such as aluminum chloride.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-dicarbonyl compound under basic conditions.
Coupling of Indole and Pyrazole Rings: The final step involves the coupling of the indole and pyrazole rings through an acetamide linkage. This can be achieved by reacting the indole derivative with an acyl chloride derivative of the pyrazole under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(5-methyl-1H-indol-1-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving indole and pyrazole derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive indole derivatives.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(5-methyl-1H-indol-1-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide would depend on its specific biological target. Generally, indole derivatives are known to interact with various enzymes and receptors in the body, modulating their activity. The pyrazole ring may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-3-yl)-N-(1H-pyrazol-4-yl)acetamide: Lacks the methyl groups present in the target compound.
2-(5-methyl-1H-indol-1-yl)-N-(1H-pyrazol-4-yl)acetamide: Lacks the methyl group on the pyrazole ring.
Uniqueness
The presence of both methyl groups in 2-(5-methyl-1H-indol-1-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide may enhance its biological activity and specificity compared to similar compounds. This structural uniqueness could make it a valuable compound for further research and development.
Properties
Molecular Formula |
C15H16N4O |
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Molecular Weight |
268.31 g/mol |
IUPAC Name |
2-(5-methylindol-1-yl)-N-(1-methylpyrazol-4-yl)acetamide |
InChI |
InChI=1S/C15H16N4O/c1-11-3-4-14-12(7-11)5-6-19(14)10-15(20)17-13-8-16-18(2)9-13/h3-9H,10H2,1-2H3,(H,17,20) |
InChI Key |
MDZVCUCWSUTGPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C2)CC(=O)NC3=CN(N=C3)C |
Origin of Product |
United States |
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